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molecular formula C10H16N2 B037708 (S)-2-Amino-5-(3-pyridyl)pentane CAS No. 111954-73-5

(S)-2-Amino-5-(3-pyridyl)pentane

Cat. No. B037708
M. Wt: 164.25 g/mol
InChI Key: FVWVJTJAALVOQO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04927826

Procedure details

To a cooled (-5° C.) solution of 32 g of the above enriched amine, 33 g of 1-hydroxybenzotriazole and 31.22 g of (R)-mandelic acid in 350 mL of dimethylformamide, was added a solution of 44.26 g of 1,3-dicyclohexylcarbodiimide in 150 mL of dimethylformamide and the mixture was stirred at -5° C. for 18 hours. After the precipitated dicyclohexylurea was removed by filtration, the filtrate was evaporated and the residue dispersed in 300 mL of cold 2N sodium hydroxide. The resulting solids were removed by filtration, washed with dilute sodium hydroxide solution and with water and then dissolved in 500 mL of 2N hydrochloric acid. The acidic solution was extracted with dichloromethane (3×150 mL) to remove neutral impurities, then was basified with 10N sodium hydroxide and extracted with dichloromethane (6×300 mL). The dried extracts were evaporated to give 55 g of residual solid. Crystallization of the product from ethanol gave 25.6 g of [ R-(R*,R)]-alpha-hydroxy-N-[1-methyl-4-(3-pyridinyl)butyl]benzeneacetamide, mp 141°-143° C. An additional 1.3 g of product, mp 141°-143° C., was obtained from the mother liquors.
Name
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
31.22 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
44.26 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](N)[CH2:3][CH2:4][CH2:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1.[OH:13]N1C2C=CC=CC=2N=N1.C(O)(=O)[C@@H](C1C=CC=CC=1)O.C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C=O>[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH2:5][CH2:4][CH2:3][C:2](=[O:13])[CH3:1])[CH:7]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
CC(CCCC=1C=NC=CC1)N
Name
Quantity
33 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
31.22 g
Type
reactant
Smiles
C([C@H](O)C1=CC=CC=C1)(=O)O
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
44.26 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at -5° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the precipitated dicyclohexylurea was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
the residue dispersed in 300 mL of cold 2N sodium hydroxide
CUSTOM
Type
CUSTOM
Details
The resulting solids were removed by filtration
WASH
Type
WASH
Details
washed with dilute sodium hydroxide solution and with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 500 mL of 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The acidic solution was extracted with dichloromethane (3×150 mL)
CUSTOM
Type
CUSTOM
Details
to remove neutral impurities
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (6×300 mL)
CUSTOM
Type
CUSTOM
Details
The dried extracts were evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=CC(=CC=C1)CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: CALCULATEDPERCENTYIELD 173%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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